molecular formula C24H23N3O4S2 B2961147 N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-75-3

N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2961147
CAS No.: 1291848-75-3
M. Wt: 481.59
InChI Key: DPCDVASIWDPSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 2,3-dimethylphenyl group. The thienopyrimidinone scaffold is fused with a thiophene ring, contributing to its planar aromatic structure, which is critical for interactions with biological targets such as kinases or enzymes . At position 2 of the core, a sulfanylacetamide side chain is attached, terminating in a 2,5-dimethoxyphenyl group. The methoxy substituents enhance solubility and modulate electronic properties, while the 2,3-dimethylphenyl group may sterically influence binding affinity and metabolic stability .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-6-5-7-19(15(14)2)27-23(29)22-17(10-11-32-22)26-24(27)33-13-21(28)25-18-12-16(30-3)8-9-20(18)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCDVASIWDPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features several functional groups that contribute to its diverse chemical behavior and potential therapeutic applications.

Chemical Structure

The compound's structure includes:

  • Aromatic rings : Contributing to its hydrophobic interactions.
  • Thieno[3,2-d]pyrimidine moiety : Known for various biological activities.
  • Sulfanyl group : Potentially enhancing reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thieno[3,2-d]pyrimidine structures have shown cytotoxic effects against various cancer cell lines.

Case Study:
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced antitumor activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial potency .

The proposed mechanisms of action for this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Compounds may induce G1 or G2/M phase arrest in proliferating cells.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound AThieno[3,2-d]pyrimidine derivativeAntitumor (MCF-7)
Compound BSulfanylacetamide with dimethoxy groupsAntibacterial (E. coli)
Compound CTriazole ring inclusionAntifungal activity

Comparison with Similar Compounds

Target Compound

  • Core: Thieno[3,2-d]pyrimidin-4-one (3,4-dihydro).
  • Substituents :
    • Position 3: 2,3-Dimethylphenyl.
    • Position 2: Sulfanylacetamide linked to 2,5-dimethoxyphenyl.

Analog 1: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

  • Core: Identical thieno[3,2-d]pyrimidinone.
  • Substituents :
    • Position 3: 3,5-Difluorophenyl (electron-withdrawing fluorine atoms).
    • Position 2: Same sulfanylacetamide-2,5-dimethoxyphenyl side chain.
  • However, reduced lipophilicity compared to the dimethylphenyl group may alter membrane permeability .

Analog 2: N-(2,5-Dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

  • Core: Hexahydrobenzothieno[2,3-d]pyrimidinone (saturated cyclohexene ring fused to thienopyrimidine).
  • Substituents :
    • Position 3: 4-Ethoxyphenyl (ethoxy group increases lipophilicity).
    • Position 2: Sulfanylacetamide linked to 2,5-dimethylphenyl.
  • Impact : The saturated core reduces planarity, possibly decreasing intercalation with DNA or flat binding pockets. Ethoxy substitution enhances metabolic stability compared to methoxy groups due to slower oxidative degradation .

Analog 3: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

  • Core: Cyclopenta-fused thieno[2,3-d]pyrimidinone (additional five-membered ring).
  • Substituents :
    • Position 3: 4-Chlorophenyl (chlorine provides moderate electronegativity and steric bulk).
    • Position 2: Sulfanylacetamide linked to 2,5-dimethylphenyl.
  • Chlorine’s inductive effect may strengthen hydrophobic interactions .

Analog 4: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core: Dihydropyrimidinone (non-fused, simpler heterocycle).
  • Substituents :
    • Position 2: Thioacetamide linked to 2,3-dichlorophenyl.
  • Dichlorophenyl substitution increases hydrophobicity and may elevate toxicity risks .

Physicochemical and Analytical Data Comparison

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Melting Point Not reported Not reported Not reported Not reported 230°C
Yield Not reported Not reported Not reported Not reported 80%
Key Functional Groups 2,3-Dimethylphenyl, methoxy 3,5-Difluorophenyl, methoxy 4-Ethoxyphenyl, methyl 4-Chlorophenyl, cyclopenta Dichlorophenyl, dihydropyrimidine
Solubility Moderate (methoxy enhances) Lower (fluorine reduces) Higher (ethoxy enhances) Moderate (chlorine balances) Low (dichloro reduces)

Structural-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce binding affinity to hydrophobic pockets.
  • Halogen Substituents (e.g., Cl, F) : Enhance target interaction via halogen bonding or hydrophobic effects.
  • Core Rigidity (e.g., cyclopenta or hexahydro) : Increases selectivity but may limit conformational adaptability.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : To maximize yield, focus on reaction parameters such as solvent choice, temperature control, and catalyst optimization. For example, reports an 80% yield using DMSO-d6 for NMR characterization, suggesting polar aprotic solvents may enhance reaction efficiency. Employ statistical experimental design (e.g., factorial or response surface methodologies) to systematically explore variable interactions (e.g., molar ratios, reaction time) while minimizing trial numbers . Purification techniques like recrystallization or column chromatography can further improve purity.

Q. What spectroscopic methods are critical for structural confirmation?

  • Methodological Answer : Use 1H NMR to verify proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm and NH signals at δ 10.10–12.50 ppm, as in ) . Complement this with mass spectrometry (e.g., [M+H]+ at m/z 344.21) for molecular weight validation . For advanced confirmation, X-ray crystallography (as in ) resolves 3D atomic arrangements, particularly for sulfanyl and acetamide moieties, using software like SHELXL2016 for refinement .

Q. How should researchers approach initial biological activity screening?

  • Methodological Answer : Conduct in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold (e.g., kinase inhibition for thienopyrimidine derivatives). Use dose-response curves to determine IC50 values. Compare results with structurally similar compounds (e.g., ’s benzoxazole analogs) to identify key functional groups driving activity. Ensure reproducibility via triplicate experiments and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental reactivity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying discrepancies in activation energies. Integrate computational results with experimental kinetics data (e.g., Arrhenius plots) to refine models. highlights ICReDD’s feedback loop, where experimental data recalibrate computational predictions, reducing trial-and-error approaches .

Q. What strategies optimize crystallographic analysis for complex derivatives?

  • Methodological Answer : For challenging crystals, use synchrotron radiation to enhance diffraction quality. Refine structures with software like SHELXL2016 and validate via R-factor metrics (e.g., ’s refinement protocol). For polymorphic forms, employ differential scanning calorimetry (DSC) to correlate thermal behavior with crystallographic data .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methoxy → ethoxy, methyl → halogen). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., logP, steric parameters) with bioactivity. ’s pyridine derivative SAR approach, analyzing cyano and methyl substitutions, provides a template .

Data Contradiction and Analytical Challenges

Q. How to address discrepancies in elemental analysis versus spectroscopic data?

  • Methodological Answer : Reconcile inconsistencies by cross-validating techniques. For example, if elemental analysis shows a carbon deficit (e.g., 45.29% found vs. 45.36% calculated in ), confirm purity via HPLC and repeat combustion analysis. Trace solvent residues (e.g., DMSO) may skew results; use TGA to detect volatile impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.